5-Chloro-2-ethoxybenzaldehyde
Overview
Description
5-Chloro-2-ethoxybenzaldehyde: is an organic compound with the molecular formula C9H9ClO2 and a molecular weight of 184.62 g/mol . It is a chlorinated benzaldehyde derivative, characterized by the presence of a chloro group at the 5-position and an ethoxy group at the 2-position on the benzene ring. This compound is primarily used in chemical research and synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Chloro-2-ethoxybenzaldehyde can be synthesized through various methods. One common approach involves the formylation of 5-chloro-2-ethoxytoluene using reagents such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) . The reaction typically occurs under reflux conditions, followed by hydrolysis to yield the desired aldehyde.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale formylation reactions using optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-ethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4, ethanol
Substitution: NaOH, KOH, various nucleophiles
Major Products Formed:
Oxidation: 5-Chloro-2-ethoxybenzoic acid
Reduction: 5-Chloro-2-ethoxybenzyl alcohol
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Chloro-2-ethoxybenzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, it serves as a building block for the synthesis of bioactive molecules and potential drug candidates .
Industry: The compound is utilized in the production of specialty chemicals and as a reagent in various industrial processes .
Mechanism of Action
The mechanism of action of 5-chloro-2-ethoxybenzaldehyde depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the aldehyde group, which can undergo nucleophilic addition reactions. The chloro and ethoxy substituents influence the reactivity and selectivity of the compound in various transformations .
Comparison with Similar Compounds
- 5-Chloro-2-methoxybenzaldehyde
- 3-Chloro-4-methoxybenzaldehyde
- 2-Chloro-3-methoxybenzaldehyde
- 3-Chloro-4-hydroxybenzaldehyde
Comparison: Compared to its analogs, 5-chloro-2-ethoxybenzaldehyde is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and overall chemical behavior. The chloro group at the 5-position also imparts distinct electronic effects, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
5-chloro-2-ethoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUJRLHWDLJULI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10299261 | |
Record name | 5-chloro-2-ethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10299261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27682-64-0 | |
Record name | 27682-64-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128961 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-chloro-2-ethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10299261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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